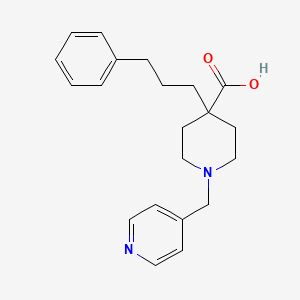
3,5-DIMETHYL 4-(2-BUTOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-DIMETHYL 4-(2-BUTOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound known for its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 4-(2-BUTOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction utilizes boron reagents and palladium catalysts under mild and functional group tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The specific methods and conditions can vary depending on the desired application and production scale.
Análisis De Reacciones Químicas
Types of Reactions
3,5-DIMETHYL 4-(2-BUTOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, solvents, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
3,5-DIMETHYL 4-(2-BUTOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has numerous applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,5-DIMETHYL 4-(2-BUTOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The exact molecular targets and pathways can vary, but they often involve binding to specific receptors or enzymes.
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- Dimethyl (4R)-4-(2-butoxyphenyl)-3,4-dihydropyridine-3,5-dicarboxylate
- 4-(2-butoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone
Uniqueness
3,5-DIMETHYL 4-(2-BUTOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable for various scientific research applications and distinguishes it from other similar compounds.
Propiedades
IUPAC Name |
dimethyl 4-(2-butoxyphenyl)-1,2,6-trimethyl-4H-pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO5/c1-7-8-13-28-17-12-10-9-11-16(17)20-18(21(24)26-5)14(2)23(4)15(3)19(20)22(25)27-6/h9-12,20H,7-8,13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHJZJRXWNNBJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C2C(=C(N(C(=C2C(=O)OC)C)C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(cyclopropylmethyl)-1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5341739.png)
![N-(3,4-DIMETHYLPHENYL)-2-[(4-ISOPROPYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE](/img/structure/B5341742.png)
![2-[methyl(2-phenylethyl)amino]-2-indanecarboxylic acid](/img/structure/B5341750.png)
![ethyl 3-[7-methoxy-3-(4-methoxyphenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-2-butenoate](/img/structure/B5341758.png)
![2-(3-morpholinyl)-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]acetamide hydrochloride](/img/structure/B5341759.png)

![(3aR*,7aS*)-5-methyl-2-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]acetyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5341789.png)
![6-methyl-4-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}thieno[2,3-d]pyrimidine](/img/structure/B5341794.png)
![5-[(isopropylamino)sulfonyl]-4'-(1-methoxyethyl)biphenyl-3-carboxylic acid](/img/structure/B5341797.png)
![2-(1H-benzimidazol-2-yl)-3-[2-(benzyloxy)-3,5-dichlorophenyl]acrylonitrile](/img/structure/B5341804.png)
![(E)-2-(4-fluorophenyl)-3-[3-methoxy-4-[(3-nitrophenyl)methoxy]-5-prop-2-enylphenyl]prop-2-enenitrile](/img/structure/B5341810.png)

![2-[(3-cyclopentylpropanoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxamide](/img/structure/B5341829.png)
![1-[(2S)-2-aminobutanoyl]-4-(4-fluoro-2-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5341836.png)
